4-[(R)-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile is a complex organic compound featuring an imidazole ring, a benzonitrile group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile typically involves the condensation of 1H-imidazole with 4-chloromethylbenzonitrile, followed by subsequent steps to introduce the hydroxyl group. One common method involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and continuous flow reactors to enhance the overall efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its imidazole moiety.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-Ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid
- (3R,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one
Uniqueness
4-[®-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the benzonitrile group allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
CAS No. |
918413-82-8 |
---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-[(R)-hydroxy-(3-methylimidazol-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C12H11N3O/c1-15-8-14-7-11(15)12(16)10-4-2-9(6-13)3-5-10/h2-5,7-8,12,16H,1H3/t12-/m1/s1 |
InChI Key |
IECJLKDQPXYAOB-GFCCVEGCSA-N |
Isomeric SMILES |
CN1C=NC=C1[C@@H](C2=CC=C(C=C2)C#N)O |
Canonical SMILES |
CN1C=NC=C1C(C2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.